![molecular formula C25H19ClN4O3 B2686296 2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-72-9](/img/structure/B2686296.png)
2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
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Overview
Description
Scientific Research Applications
Fluorescence Sensing for Mercury (Hg²⁺) Detection
The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] derivatives, including our compound of interest, has been achieved via a one-pot cyclocondensation reaction. Researchers employed SBA-Pr-NHQ as a catalyst in aqueous media, resulting in mild reaction conditions, short reaction times, and high yields . Notably, the product 4i exhibits fluorescence properties and can selectively detect Hg²⁺ ions. This application holds promise for environmental monitoring and water quality assessment.
Multicomponent Reactions and Molecular Diversity
Multicomponent reactions (MCRs) play a pivotal role in rapidly generating molecular diversity. Our compound’s unique structure makes it an attractive scaffold for MCRs. Researchers have explored spiro-oxindoles based on isatin and its derivatives, leading to bioactive compounds with interesting structural properties . These MCRs offer a versatile approach for drug discovery and chemical synthesis.
Green Chemistry and Nanocatalysis
Efficient synthetic pathways are essential in green chemistry. Nanoporous materials like SBA-15 (Santa Barbara Amorphous type material) have gained prominence due to economic and environmental considerations. Loading organic functional groups onto SBA-15 surfaces enables their use as catalysts, chemosensors, or adsorbents . Our compound’s synthesis in aqueous media aligns with green chemistry principles, emphasizing sustainability.
Spiro(indoline-2,3′-hydropyridazine) Scaffolds
An “on-water” [4 + 2] annulation reaction has provided facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds. These unique structures hold promise in medicinal chemistry and drug design . Researchers continue to explore their biological activities and potential therapeutic applications.
Selective Kinase Inhibition
While not directly related to our compound, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors with selectivity for protein kinase B (PKB) over closely related kinases . This highlights the importance of spiro compounds in drug development.
Photochemistry and Fluorescent Chemosensors
Novel fluorescent chemosensors are valuable tools in various fields, including biological probes, environmental sensing, and heavy metal ion detection. Our compound’s amino-containing moiety suggests potential as a chemosensor . Researchers continue to explore its photochemical properties and applications.
Future Directions
The study of spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives and similar compounds is an active area of research, with potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, studying the compound’s biological activity, and exploring its potential uses in various fields.
Mechanism of Action
Target of action
The compound belongs to the class of spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives
Mode of action
Many spiro[indoline-3,4’-pyrano[3,2-c]pyridine] derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Compounds in this class can potentially affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound and are usually determined through experimental studies .
Result of action
These effects would depend on the compound’s specific targets and mode of action .
properties
IUPAC Name |
2'-amino-1-[(4-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(18(12-27)22(28)33-20)17-5-3-4-6-19(17)30(24(25)32)13-15-7-9-16(26)10-8-15/h3-11H,13,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCWWBWOMHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
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